5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (300 MHz, CDCl3) :
- δ 8.83–8.88 ppm (1H, m) : Pyridine C–H proton adjacent to bromine.
- δ 8.09–8.14 ppm (1H, m) : Pyrazole C–H proton.
- δ 7.86–7.90 ppm (1H, m) : Deshielded proton due to electron-withdrawing Br.
Protonation at the pyridine nitrogen in the hydrochloride salt shifts these signals downfield by ~0.3–0.5 ppm, consistent with increased electron deficiency.
13C NMR :
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr pellet):
- N–H stretch : 3250–3350 cm⁻¹ (broad, hydrochloride NH+).
- C–Br stretch : 560–610 cm⁻¹.
- Pyridine ring vibrations : 1580–1620 cm⁻¹ (C=C/C=N).
Deuterium exchange studies on pyrazole analogs show temperature-dependent band broadening, suggesting dynamic hydrogen bonding in the solid state.
Properties
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.ClH/c7-6-1-4-2-9-10-5(4)3-8-6;/h1-3H,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPMWIZLBBTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most documented synthesis begins with 2-bromo-5-amino-4-picoline (27), which undergoes diazotization in acetic acid (AcOH) with sodium nitrite (NaNO₂) at room temperature. The reaction proceeds via in situ generation of a diazonium intermediate, followed by intramolecular cyclization to form the pyrazole ring (Figure 1). After 12–24 hours, the mixture is concentrated, extracted with ethyl acetate (EtOAc), and purified via silica gel chromatography (0–50% EtOAc/hexanes) to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine (28) as a yellow solid (59% yield).
Key Data:
-
Starting material : 2-Bromo-5-amino-4-picoline (4.00 g, 21.4 mmol)
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Reagents : AcOH (300 mL), NaNO₂ (1.48 g, 21.4 mmol)
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Conditions : 20°C, 12–24 h
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Yield : 59% (2.48 g)
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Purity : >95% (by ¹H NMR)
Characterization
¹H NMR (300 MHz, CDCl₃) reveals aromatic protons at δ 7.86–7.90 (m, 1H), 8.09–8.14 (m, 1H), and 8.83–8.88 (m, 1H), consistent with the pyrazolo[3,4-c]pyridine scaffold. Mass spectrometry (ESI/APCI Dual) confirms the molecular ion peak at m/z 198 [M+H]⁺.
Hydrochloride Salt Formation
The free base (28) is dissolved in anhydrous ethanol, treated with concentrated hydrochloric acid (HCl, 1.1 equiv), and stirred at 0°C for 1 h. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the hydrochloride salt (>99% purity by HPLC).
Cyclocondensation of Brominated 5-Aminopyrazole with Dicarbonyl Compounds
Key Data:
-
Starting materials : 5-Amino-3-bromopyrazole (1.0 equiv), ethyl acetoacetate (1.2 equiv)
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Reagents : AcOH (10 vol), HCl (catalytic)
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Conditions : Reflux (80°C), 6–8 h
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Yield : 65–72% (theoretical)
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Purity : 90–93% (crude)
Optimization Challenges
Regioselectivity depends on the order of nucleophilic attacks. Computational studies suggest the amino group (-NH₂) initiates the first attack on the carbonyl carbon, followed by cyclization. Silica gel chromatography (EtOAc/hexanes, 1:4) resolves regioisomeric impurities, enhancing purity to >98%.
Lithiation-Formylation-Cyclization from Bromopyridine Derivatives
Patent-Derived Protocol
A patent method for 5-cyano-1H-pyrazolo[3,4-b]pyridine is adapted for bromo-substituted analogs. 2-Fluoro-5-bromopyridine undergoes lithiation with lithium diisopropylamide (LDA) at -65°C, followed by formylation with ethyl formate (Scheme 2). Cyclization with hydrazine hydrate at 80°C yields the pyrazole ring, which is subsequently treated with HCl gas to form the hydrochloride salt.
Key Data:
-
Starting material : 2-Fluoro-5-bromopyridine (3.11 kg, 16.5 mol)
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Reagents : LDA (1.2 equiv), ethyl formate (1.5 equiv), hydrazine hydrate (2.8 kg)
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Conditions : -65°C (lithiation), 80°C (cyclization)
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Yield : 75–79% (crude), 70% after purification
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Purity : 94% (by HPLC)
Industrial Scalability
This method is optimized for large-scale production, with THF as the solvent and citric acid quenching. The final hydrochloride salt is precipitated using HCl-saturated diethyl ether, achieving >99% purity after recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Cyclization | 59% | >95% | Short reaction time, minimal byproducts | Moderate yield, requires chromatography |
| Cyclocondensation | 65–72% | >98% | Scalable, avoids cryogenic conditions | Regioselectivity challenges |
| Lithiation-Formylation | 70–79% | >94% | High purity, industrial applicability | Complex setup, sensitive intermediates |
Critical Discussion of Hydrochloride Salt Formation
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: It can form more complex fused ring systems through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodination, para-methoxybenzyl chloride (PMB-Cl) for protection, and various acids and bases for cyclization and substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5-position, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride is primarily utilized as a scaffold for developing therapeutic agents. Its derivatives have shown potential as:
- Kinase Inhibitors: These compounds can inhibit specific kinases involved in cancer progression. For instance, studies have indicated that pyrazolo[3,4-c]pyridine derivatives exhibit significant anticancer properties by targeting TRKA kinase with low IC50 values (e.g., 56 nM) .
- Antimicrobial Agents: Research has demonstrated that certain derivatives possess strong antibacterial and antifungal activities against Gram-positive and Gram-negative strains .
- Anti-inflammatory Agents: The compound's structure allows it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Chemical Biology
In chemical biology, this compound serves as a probe to study biological pathways and interactions. Its ability to selectively inhibit enzymes makes it useful for elucidating the roles of specific proteins in cellular processes.
Agrochemical Development
The compound is also explored in the development of agrochemicals due to its biological activity. It can be modified to create effective pesticides or herbicides that target specific plant pathogens or pests .
Anticancer Activity
A notable case study involved synthesizing various pyrazolo[3,4-c]pyridine derivatives to evaluate their anticancer activity. One derivative demonstrated an IC50 value of 0.304 μM against the Km-12 colorectal cancer cell line, indicating selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Properties
In another study, a series of sulfonamide-linked derivatives of 5-bromo-1H-pyrazolo[3,4-c]pyridine were synthesized and tested for antibacterial activity. Compounds exhibited moderate to good activity against various bacterial strains compared to standard antibiotics like streptomycin .
Synthesis Techniques
The synthesis of this compound typically involves:
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Key Observations:
- Halogen Position : Bromine at C5 (as in the target compound) optimizes steric and electronic properties for further functionalization, whereas C4 substitution reduces bioactivity .
- Core Modifications: Pyrano[3,4-c]pyridine hybrids, though structurally distinct, show superior anticonvulsant properties due to enhanced lipophilicity .
Commercial and Industrial Relevance
Biological Activity
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₆H₄BrN₃
- Molecular Weight : 198.02 g/mol
- Density : 1.9 ± 0.1 g/cm³
- Melting Point : 198.0 to 202.0 °C
- Boiling Point : 329.0 ± 22.0 °C at 760 mmHg
- CAS Number : 875781-17-2
Biological Activity Overview
This compound exhibits a range of biological activities, particularly as a kinase inhibitor. Its structure allows it to interact with various biological targets, leading to significant therapeutic implications.
- Kinase Inhibition : The compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Specific derivatives have demonstrated IC₅₀ values in the low nanomolar range against TRKA/B/C kinases, indicating potent inhibitory effects .
- Cell Proliferation Inhibition : Studies have indicated that compounds derived from this scaffold can effectively suppress cellular proliferation in various cancer cell lines such as HeLa and HCT116 .
- Antiproliferative Effects : Research has shown that 5-bromo derivatives can lead to significant antiproliferative effects against tumor cells, suggesting potential applications in cancer therapy .
Inhibition of TRK Kinases
A study focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives reported that certain compounds exhibited remarkable inhibitory activity against TRK kinases:
- Compound A : IC₅₀ values of 1.6 nM (TRKA), 2.9 nM (TRKB), and 2.0 nM (TRKC).
- Compound B : IC₅₀ values of 12 nM (TRKA), 22 nM (TRKB), and 15 nM (TRKC) .
Anticancer Activity
In vitro studies demonstrated that several derivatives of pyrazolo[3,4-b]pyridine showed strong antiproliferative activity against human cancer cell lines:
- HeLa Cells : Exhibited significant growth inhibition with an IC₅₀ value of approximately 0.36 µM.
- HCT116 Cells : Showed similar patterns of growth suppression .
Data Table: Biological Activity Summary
| Compound | Target Kinase | IC₅₀ Value (nM) | Cell Line | IC₅₀ Value (µM) |
|---|---|---|---|---|
| Compound A | TRKA | 1.6 | HeLa | 0.36 |
| TRKB | 2.9 | HCT116 | - | |
| TRKC | 2.0 | - | - | |
| Compound B | TRKA | 12 | - | - |
| TRKB | 22 | - | - | |
| TRKC | 15 | - | - |
Conclusions
This compound represents a promising scaffold for the development of novel therapeutic agents targeting various kinases involved in cancer progression. Its potent biological activities underscore its potential application in drug design and development.
Further research is warranted to explore its full therapeutic potential and to optimize its efficacy and selectivity against specific targets in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride?
- The synthesis typically involves halogenation at the 5-position of the pyrazolo[3,4-c]pyridine scaffold. Key steps include regioselective bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Post-functionalization of the core structure with hydrochloric acid yields the hydrochloride salt. Yields can be improved by optimizing stoichiometry, reaction time, and purification via recrystallization or column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical methods include:
- HPLC : To quantify purity (>95% is typical for research-grade material) and detect impurities (e.g., dehalogenated byproducts).
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., absence of 3- or 7-bromo isomers) and protonation state.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₆H₅BrN₃·HCl; expected [M+H]⁺ = 249.94).
- X-ray Crystallography : Resolves ambiguous regiochemistry in complex cases .
Q. What are the stability considerations for long-term storage of this compound?
- The hydrochloride salt is hygroscopic and sensitive to light. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. Decomposition products (e.g., free base or hydrolysates) can be monitored via periodic TLC or HPLC analysis. Avoid aqueous solutions unless stabilized with buffers (pH 4–6) .
Advanced Research Questions
Q. How can regiochemical challenges during functionalization of the pyrazolo[3,4-c]pyridine core be addressed?
- The 5-bromo group directs electrophilic substitutions to the 3- or 7-positions. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acids under microwave irradiation to enhance selectivity. Steric and electronic effects of substituents must be modeled computationally (DFT) to predict reaction pathways .
Q. What methodologies are effective for analyzing decomposition or impurity profiles in this compound?
- Forced Degradation Studies : Expose the compound to stress conditions (heat, humidity, UV light) and analyze degradation products via LC-MS/MS. Common impurities include dehalogenated analogs (e.g., 1H-pyrazolo[3,4-c]pyridine) and oxidation byproducts.
- Impurity Synthesis : Prepare reference standards (e.g., 3-bromo isomer) via alternative routes for cross-comparison .
Q. How can researchers resolve contradictory data in reaction yields reported across literature?
- Systematic reproducibility studies should control variables such as solvent purity, catalyst lot variability, and moisture content. Statistical tools (e.g., Design of Experiments, DoE) can identify critical parameters. Cross-validate findings with independent labs using shared protocols .
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?
- Kinase Inhibition Assays : Screen against target kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays.
- Cellular Uptake Studies : Use radiolabeled (³H or ¹⁴C) analogs to quantify permeability in Caco-2 monolayers.
- SAR Modeling : Combine crystallographic data (e.g., protein-ligand co-structures) with QSAR to optimize potency and selectivity .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Bromination Reagent | N-Bromosuccinimide (NBS) | |
| Solvent | Dimethylformamide (DMF) | |
| Reaction Temperature | 0–25°C | |
| Purification Method | Column Chromatography (SiO₂) |
Table 2. Common Analytical Techniques and Applications
| Technique | Application | Detection Limit |
|---|---|---|
| HPLC-UV (C18 column) | Purity assessment, impurity profiling | 0.1% w/w |
| ¹H NMR (500 MHz, DMSO) | Regiochemical confirmation | 5 mmol |
| HRMS (ESI+) | Molecular ion verification | 1 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
